

Technical Support Center: Advanced Troubleshooting of Cosmetic Defects with RJG Process Control

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Compound of Interest

Compound Name: RJG-2051

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on diagnosing and resolving cosmetic defects in injection-molded parts using RJG's scientific molding and process control technologies. The information is tailored for professionals in research, scientific, and drug development fields who utilize injection molding for critical components and require the highest standards of quality and consistency.

Frequently Asked Questions (FAQs)

Q1: What is RJG Process Control and how does it help with cosmetic defects?

A1: RJG Process Control is a suite of technologies and methodologies, including the eDART® and CoPilot® systems, that provide real-time monitoring and control of the injection molding process from the plastic's point of view. By utilizing in-mold sensors, particularly cavity pressure sensors, these systems allow for a data-driven approach to identify and correct the root causes of cosmetic defects, moving beyond simple machine parameter adjustments. This leads to a more stable and repeatable process, ensuring consistent part quality.

Q2: What is DECOUPLED MOLDING® and why is it important for cosmetic quality?

A2: DECOUPLED MOLDING® is a scientific molding technique developed by RJG that separates the injection molding process into three distinct stages: fill, pack, and hold.^{[1][2]} This

separation allows for independent control and optimization of each stage, which is critical for achieving high cosmetic quality. By uncoupling these phases, process engineers can fine-tune parameters to address specific defects without negatively impacting other aspects of the molding cycle, leading to improved consistency and reduced variation.[1][3]

Q3: Can RJG systems detect all types of cosmetic defects?

A3: RJG systems, particularly those using cavity pressure monitoring, are highly effective at detecting defects related to dimensional variations, sink marks, flash, and warp.[4] These defects are directly correlated to the pressure and volume of plastic inside the mold cavity.[5] However, some defects like splay, specks, contamination, or minor color variations may not significantly alter the cavity pressure profile and therefore may not be directly detectable by cavity pressure sensors alone.[6]

Q4: What is a "process template" in the context of RJG's eDART® or CoPilot® systems?

A4: A process template is a digital "fingerprint" or blueprint of an ideal injection molding cycle based on data from cavity pressure sensors.[5] This template represents the desired in-mold conditions for producing a good part. The eDART® and CoPilot® systems then monitor subsequent cycles in real-time, comparing them to this template.[5] Any deviation from the template can indicate a process change that could lead to cosmetic defects, allowing for immediate corrective action or automatic containment of suspect parts.[7][8]

Q5: What are the key process parameters to monitor for cosmetic defects?

A5: The most critical process parameters affecting cosmetic quality are melt temperature, mold temperature, injection speed, and packing/holding pressure and time.[9] RJG's process control systems allow for precise monitoring and control of how these machine settings translate to the conditions inside the mold cavity, which ultimately determine the final part quality.

Troubleshooting Guides for Common Cosmetic Defects

The following guides provide a systematic approach to troubleshooting common cosmetic defects using RJG's process control principles.

Sink Marks

Sink marks are depressions on the surface of a molded part, often occurring in thicker sections.

[9] They are caused by localized shrinkage of the material as it cools.

Troubleshooting with RJG Process Control:

Sink marks are a direct result of insufficient plastic being packed into a region of the cavity to compensate for shrinkage. Cavity pressure sensors are instrumental in diagnosing and correcting this issue.

- Initial Diagnosis with Cavity Pressure Data:
 - A lower-than-template peak cavity pressure near the sink area indicates insufficient packing.[5]
 - A rapid pressure drop-off during the cooling phase can also signal premature gate seal, preventing adequate packing.
- Corrective Actions & Process Parameter Adjustments:

Process Parameter	Recommended Adjustment	Rationale
Pack/Hold Pressure	Increase in increments of 5-10%	Forces more material into the cavity to compensate for shrinkage. The cavity pressure curve should rise to match the established template for a good part. [9]
Pack/Hold Time	Increase until gate seal is confirmed	Ensures the gate remains open long enough to pack out the thicker sections. A gate seal study using a cavity pressure sensor near the gate is the most effective way to determine the optimal hold time. [5] [9]
Melt Temperature	Decrease within the material supplier's recommended range	A lower melt temperature reduces the total amount of shrinkage the part will experience. However, ensure it doesn't negatively impact flow. [9]
Injection Speed	Decrease fill speed at the end of fill	Reducing the speed just before the cavity is full can help to avoid pressure losses and ensure that the packing phase starts effectively.

Flash

Flash is excess material that appears as a thin flap at the edge of a part, typically along the mold's parting line. It occurs when the clamp force is insufficient to hold the mold closed against the pressure of the molten plastic.

Troubleshooting with RJG Process Control:

Flash is a clear indicator of excessive cavity pressure. The eDART® or CoPilot® system can be used to precisely identify and control the peak pressure within the cavity.

- Initial Diagnosis with Cavity Pressure Data:
 - A peak cavity pressure that is significantly higher than the established template for a good part is a direct cause of flash.[\[4\]](#)
- Corrective Actions & Process Parameter Adjustments:

Process Parameter	Recommended Adjustment	Rationale
Pack/Hold Pressure	Decrease in increments of 5-10%	This is the most direct way to lower the peak cavity pressure and eliminate flash. Monitor the cavity pressure curve to ensure it returns to the template without dropping too low, which could cause sink marks.
Transfer Position (Fill to Pack)	Adjust to transfer with the cavity 95-98% full	Transferring too late can cause a pressure spike at the end of fill, leading to flash. A DECOUPLED MOLDING® approach ensures a smooth transition from filling to packing.[2]
Injection Speed	Decrease the fill speed	High injection speeds can lead to pressure overshoots at the end of fill. Reducing the speed can help to prevent these spikes.
Clamp Tonnage	Increase if process adjustments are not effective	While not a process parameter, insufficient clamp tonnage can be a root cause. However, always optimize the process first before increasing clamp tonnage.

Splay or Silver Streaks

Splay, which often appears as silvery streaks on the part surface, is typically caused by moisture in the material, volatiles from material degradation, or trapped air.

Troubleshooting with RJG Process Control:

While cavity pressure sensors may not directly detect the presence of moisture or volatiles, they can help identify process conditions that exacerbate the issue.

- Initial Diagnosis:
 - Splay is often a material or pre-processing issue. First, ensure the material is dried according to the manufacturer's specifications.
 - Examine the process parameters for signs of material degradation.
- Corrective Actions & Process Parameter Adjustments:

Process Parameter	Recommended Adjustment	Rationale
Melt Temperature	Decrease if it is too high	Excessive melt temperature can cause the plastic to degrade, releasing volatiles that lead to splay.
Back Pressure	Increase slightly	This can help to remove trapped air and volatiles from the melt before injection.
Screw Decompression	Minimize or eliminate	Excessive decompression can pull air into the nozzle, which then gets injected into the mold.
Injection Speed	Decrease	High injection speeds can cause shear heating, leading to material degradation and splay.

Weld (Knit) Lines

Weld lines form where two or more flow fronts of molten plastic meet. If the flow fronts have cooled too much before meeting, they may not fuse together properly, resulting in a visible and potentially weak line.

Troubleshooting with RJG Process Control:

The goal is to have the flow fronts meet at a higher temperature and pressure to improve their ability to meld together.

- Initial Diagnosis:
 - Identify the location of the weld line. This is where the flow fronts are meeting.
- Corrective Actions & Process Parameter Adjustments:

Process Parameter	Recommended Adjustment	Rationale
Melt Temperature	Increase	A higher melt temperature will help the flow fronts stay hotter longer, promoting better fusion when they meet.
Mold Temperature	Increase	A warmer mold will slow the cooling of the plastic, giving the flow fronts more time to meld before solidifying.
Injection Speed	Increase	Faster injection speeds reduce the time the plastic has to cool before the flow fronts meet, resulting in a hotter, stronger weld line.
Pack/Hold Pressure	Increase	Higher packing pressure can help to press the flow fronts together more effectively, improving the strength of the weld line.

Experimental Protocols

Protocol 1: Establishing a DECOUPLED MOLDING® Process for Cosmetic Quality

This protocol outlines the steps to establish a robust DECOUPLED MOLDING® process, which is the foundation for troubleshooting cosmetic defects.

Methodology:

- Machine and Mold Preparation:
 - Ensure the injection molding machine is properly calibrated and maintained.
 - Install cavity pressure sensors in the mold, with at least one near the gate and one at the last point to fill.
 - Connect the sensors to the RJG eDART® or CoPilot® system.
- Phase 1: Fill-Only Study:
 - Disable the pack and hold stages on the machine.
 - Start with a low shot size and gradually increase it until the part is 95-98% visually full.
 - Set the injection speed to a consistent, moderate level. The goal is to fill the part without any pressure limitations.
- Phase 2: Pack and Hold Study:
 - Enable the pack and hold stages.
 - Set the transfer from fill to pack based on the shot size determined in the fill-only study.
 - Perform a gate seal study:
 - Set a constant pack/hold pressure.
 - Start with a short hold time and produce a part. Weigh the part.

- Incrementally increase the hold time and weigh each subsequent part.
- The point at which the part weight no longer increases is the gate seal time. This is the minimum required hold time.
- Phase 3: Process Optimization and Template Creation:
 - With the DECOUPLED MOLDING® process established, produce a series of good parts and record the cavity pressure curves.
 - Use the average of these curves to create a process template in the eDART® or CoPilot® system.
 - Set alarm limits around this template to automatically detect and contain any parts produced from cycles that deviate from the ideal process.

Protocol 2: Systematic Troubleshooting of Sink Marks using Cavity Pressure Data

This protocol provides a step-by-step method for diagnosing and resolving sink marks using real-time process data.

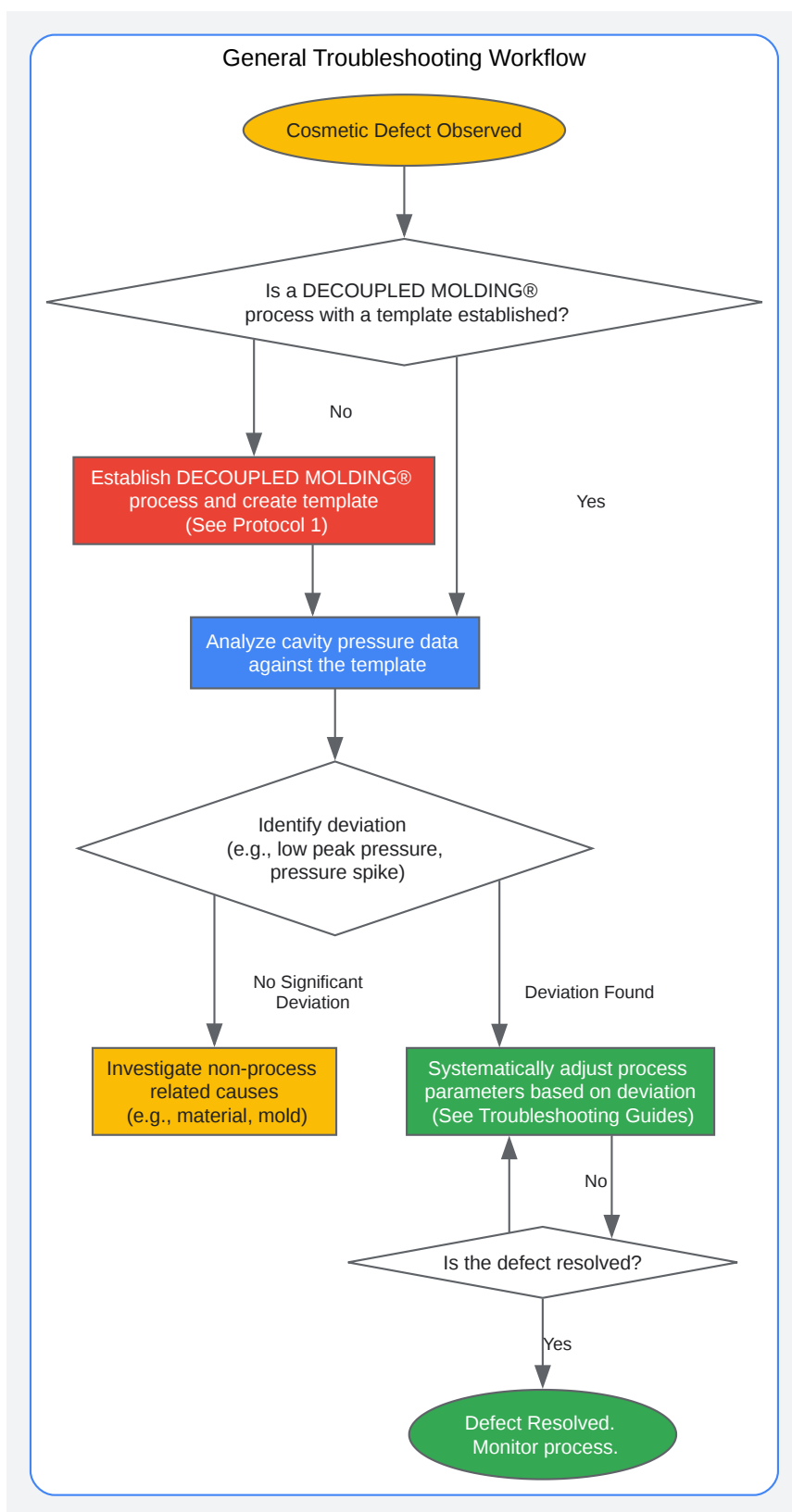
Methodology:

- Data Collection and Initial Assessment:
 - Produce parts with the sink mark defect and observe the cavity pressure curve on the RJG system.
 - Compare the curve to the established template for a good part. Note any significant deviations, particularly in the peak pressure and the rate of pressure decay during cooling.
- Hypothesis Formulation:
 - Based on the cavity pressure data, form a hypothesis. For example, "The peak cavity pressure is 15% below the template, indicating insufficient packing, which is causing the sink marks."

- Systematic Adjustments:
 - Adjust one process parameter at a time, based on the troubleshooting table for sink marks.
 - Step 3a: Increase the pack/hold pressure by a small, controlled increment (e.g., 5%).
 - Step 3b: Produce a sample of parts and observe the effect on both the sink mark and the cavity pressure curve.
 - Step 3c: If the sink mark is improved and the cavity pressure curve is closer to the template, continue with small adjustments in the same direction. If not, return the parameter to its original setting and move to the next parameter (e.g., hold time).
- Verification and Process Re-templating:
 - Once the sink mark is eliminated, produce a confirmation run of parts to ensure the process is stable.
 - If the new process parameters are significantly different from the original, create a new process template based on the optimized settings.

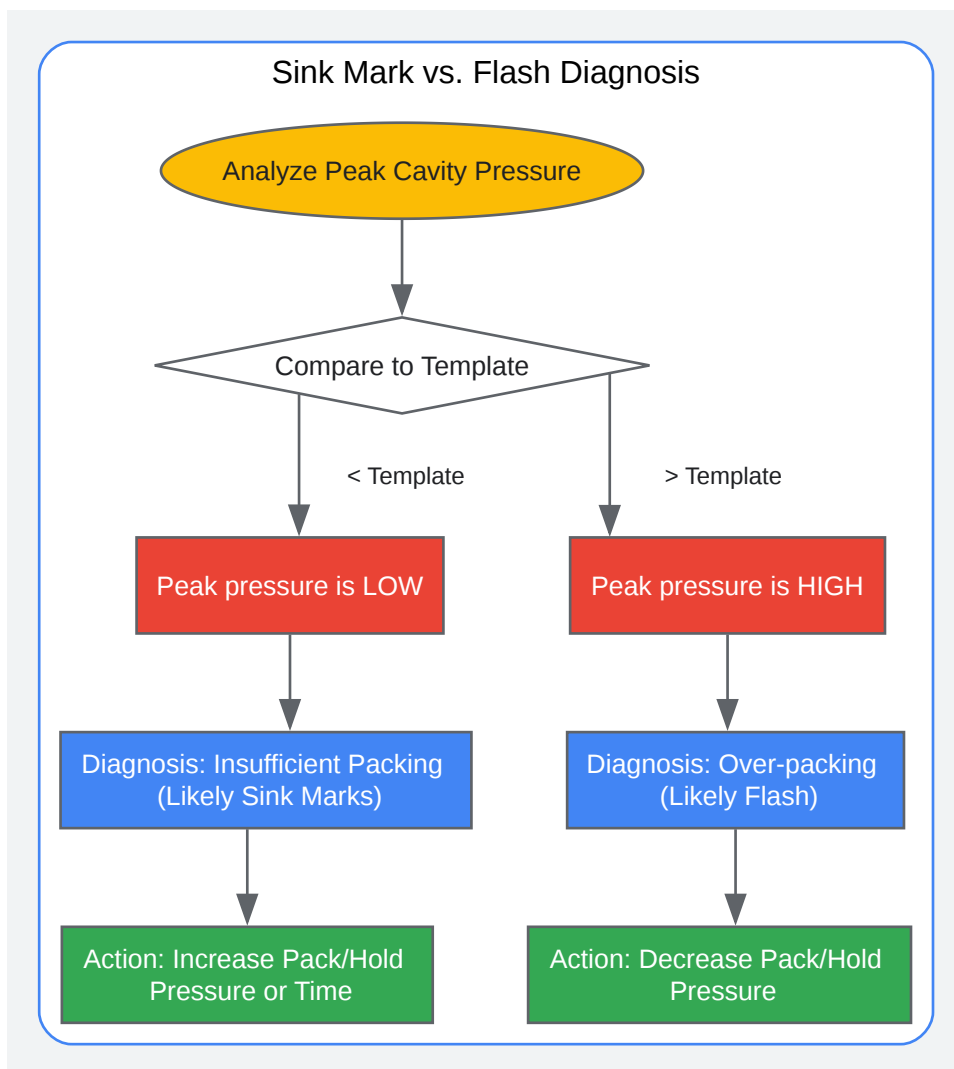
Visualizations

Below are Graphviz diagrams illustrating key logical relationships and workflows in the troubleshooting process.



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Caption: General workflow for troubleshooting cosmetic defects.



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Caption: Diagnosing sink marks vs. flash with cavity pressure.

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